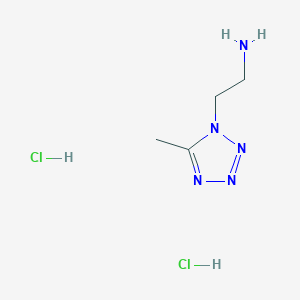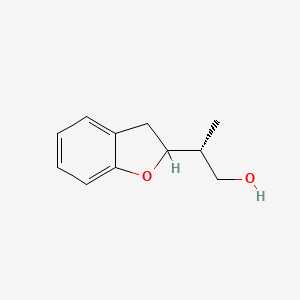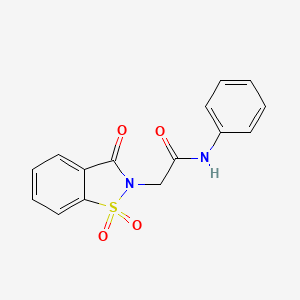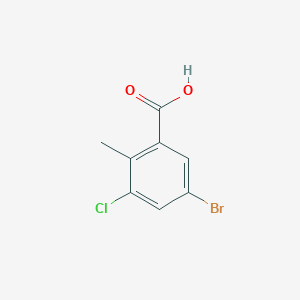
7-Fluoro-5-methoxy-1,2-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Fluorescent Probes and Sensing Applications
Tanaka et al. (2001) developed 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, which is applicable as a fluorescent probe for sensing magnesium and zinc cations. The probe's high sensitivity to pH and selectivity in metal cations are attributed to the high acidity of the fluorophenol moiety, showing its utility in biochemical sensing applications (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
Anticancer Activity
Trapani et al. (2003) investigated the antitumor properties of a fluorinated benzothiazole analogue, demonstrating its selective antitumor effects and the importance of the aryl hydrocarbon receptor (AhR) signaling pathway in mediating its cytotoxicity (Trapani, Patel, Leong, Ciolino, Yeh, Hose, Trepel, Stevens, Sausville, & Loaiza-Pérez, 2003).
Photophysical Studies
Ihmels et al. (2005) introduced anthryl-substituted heterocycles, including benzoxazole derivatives, as acid-sensitive fluorescence probes. These probes show significant red-shifts of absorption and emission maxima upon protonation, highlighting their potential in pH-sensitive fluorescence applications (Ihmels, Meiswinkel, Mohrschladt, Otto, Waidelich, Towler, White, Albrecht, & Schnurpfeil, 2005).
Synthesis and Chemical Properties
Chen & Chen (2004) developed a novel method for the liquid-phase synthesis of substituted benzimidazoles, benzoxazoles, and benzothiazoles, demonstrating the versatility of these compounds in organic synthesis (Chen & Chen, 2004).
Nanomaterials and Solid-State Fluorescence
Ghodbane et al. (2012) explored the preparation of highly fluorescent nanofibers and microcrystals from 2-phenyl-benzoxazole derivatives. These materials exhibit strong blue light emission in the solid state, suggesting applications in fluorescent nanomaterials and bioimaging (Ghodbane, D'Altério, Saffon, McClenaghan, Scarpantonio, Jolinat, & Féry-Forgues, 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
7-Fluoro-5-methoxy-1,2-benzoxazole is a type of benzoxazole derivative. Benzoxazole derivatives are known to interact with various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases . These targets are involved in the pathway of cancer formation and proliferation .
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . It has been observed that this compound showed a dose-dependent inhibition of Erk and Akt phosphorylation in HuH7 cells .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in cancer formation and proliferation. The compound’s interaction with key enzymes and proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases can disrupt these pathways and inhibit the growth and proliferation of cancer cells .
Pharmacokinetics
It is known that the compound has a molecular weight of 16714 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of this compound is primarily the inhibition of cancer cell growth and proliferation. This is achieved through its interaction with key enzymes and proteins involved in cancer pathways, leading to a disruption in these pathways . In HuH7 cells, it has been observed to cause a dose-dependent inhibition of Erk and Akt phosphorylation .
Propiedades
IUPAC Name |
7-fluoro-5-methoxy-1,2-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c1-11-6-2-5-4-10-12-8(5)7(9)3-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFZFDBGTLRKEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)F)ON=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide](/img/structure/B2530108.png)








![N-(4-Bromo-2-fluorophenyl)-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]acetamide](/img/structure/B2530122.png)
![5-chloro-9-(3,4-dimethoxyphenyl)-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2530123.png)

